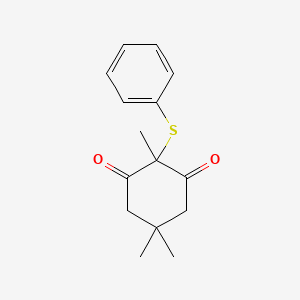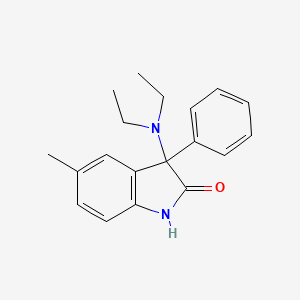
2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl- is a compound belonging to the oxindole family. Oxindoles are a privileged structural motif that occurs widely in bioactive natural products and pharmaceuticals . This compound is characterized by its unique structure, which includes a diethylamino group, a methyl group, and a phenyl group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl- can be achieved through various synthetic routes. One common method involves the reductive dephosphorylation of 3-(diethylphosphoryloxy)oxindoles with hydroiodic acid . This synthetic strategy includes a two-step procedure: a phospha-Brook rearrangement of isatins with diethyl phosphite, followed by reductive dephosphorylation of the phosphorylated oxindoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reductive dephosphorylation is a key reaction in its synthesis.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydroiodic acid is used for reductive dephosphorylation.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxindoles, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit COX-2, an enzyme involved in the inflammatory response . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-indol-2-one: A basic oxindole structure with various biological activities.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
2-Indolinone: Another oxindole derivative with significant medicinal properties.
Uniqueness
2H-Indol-2-one, 3-(diethylamino)-1,3-dihydro-5-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
62095-26-5 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-(diethylamino)-5-methyl-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C19H22N2O/c1-4-21(5-2)19(15-9-7-6-8-10-15)16-13-14(3)11-12-17(16)20-18(19)22/h6-13H,4-5H2,1-3H3,(H,20,22) |
InChI Key |
PSJSGFPUYFXWLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(C2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(naphthalen-2-yl)methyl]stannane](/img/structure/B14544808.png)
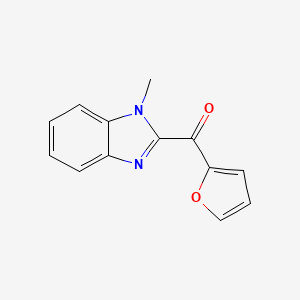
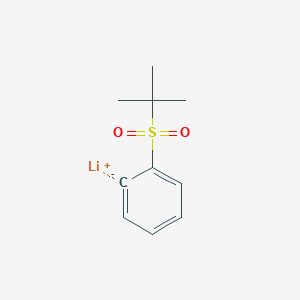
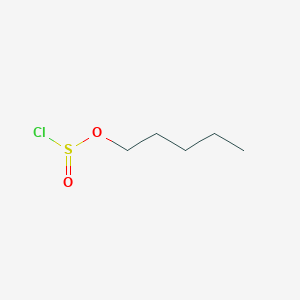
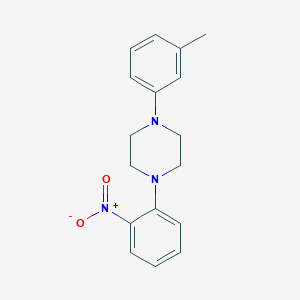
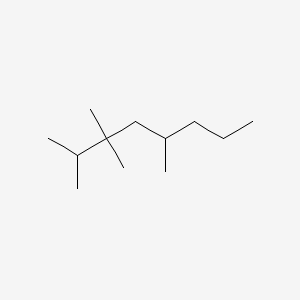
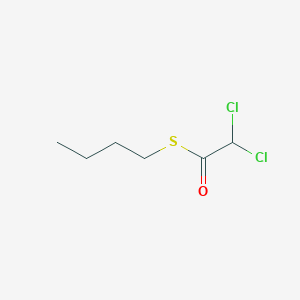
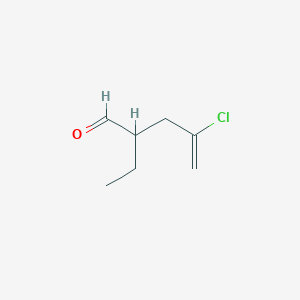
![[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14544860.png)
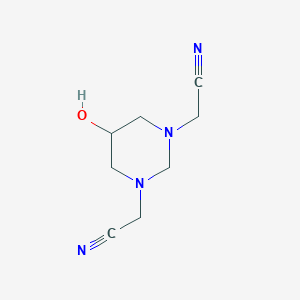
![6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14544868.png)
![2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile](/img/structure/B14544871.png)
![Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate](/img/structure/B14544876.png)
